N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, methoxy groups, and a thieno[3,2-d]pyrimidin-1(2H)-yl moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the thieno[3,2-d]pyrimidin-1(2H)-yl core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-fluorobenzyl group: This can be achieved through nucleophilic substitution reactions.
Attachment of the 3,4-dimethoxybenzyl group: This step may involve the use of protecting groups and subsequent deprotection to ensure selective functionalization.
Final acylation step: The acetamide linkage is formed through acylation reactions using suitable reagents and catalysts.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the thieno[3,2-d]pyrimidin-1(2H)-yl moiety can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Its unique properties may be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can be compared with other similar compounds, such as:
N-benzyl-3,4-dimethoxybenzamide: Shares the 3,4-dimethoxybenzyl group but lacks the thieno[3,2-d]pyrimidin-1(2H)-yl moiety.
N-(4-methoxybenzylidene)-3-(trifluoromethyl)aniline: Contains a methoxybenzylidene group and a trifluoromethyl group, but differs in the core structure.
The uniqueness of this compound lies in its combination of functional groups and the thieno[3,2-d]pyrimidin-1(2H)-yl core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22FN3O5S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H22FN3O5S/c1-32-19-8-5-16(11-20(19)33-2)12-26-21(29)14-27-18-9-10-34-22(18)23(30)28(24(27)31)13-15-3-6-17(25)7-4-15/h3-11H,12-14H2,1-2H3,(H,26,29) |
InChI Key |
MZXDNPIAJKMYCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC=C3)OC |
Origin of Product |
United States |
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